molecular formula C6H14N2O B1612922 (1,4-Diazepan-6-yl)methanol CAS No. 220364-91-0

(1,4-Diazepan-6-yl)methanol

Cat. No.: B1612922
CAS No.: 220364-91-0
M. Wt: 130.19 g/mol
InChI Key: OIXZUXCRAYKHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Diazepan-6-yl)methanol is an organic compound with the molecular formula C6H14N2O It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

(1,4-Diazepan-6-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

Safety data sheets suggest that “(1,4-Diazepan-6-yl)methanol” may cause skin and eye irritation . In case of exposure, it is recommended to wash off with soap and plenty of water and consult a doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Diazepan-6-yl)methanol typically involves the reaction of diazepane with formaldehyde. One common method is the reductive amination of diazepane with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1,4-Diazepan-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form (1,4-Diazepan-6-yl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products:

    Oxidation: Formation of (1,4-Diazepan-6-yl)aldehyde or (1,4-Diazepan-6-yl)carboxylic acid.

    Reduction: Formation of (1,4-Diazepan-6-yl)methane.

    Substitution: Formation of (1,4-Diazepan-6-yl)halides or (1,4-Diazepan-6-yl)amines.

Comparison with Similar Compounds

    (1-Benzyl-1,4-diazepan-6-yl)methanol: This compound has a benzyl group attached to the nitrogen atom, which may alter its chemical properties and biological activity.

    (1-Methyl-1,4-diazepan-6-yl)methanol:

    (1,4-Oxazepan-6-yl)methanol: The oxygen atom in the ring structure can significantly change the compound’s chemical behavior and interactions.

Uniqueness: (1,4-Diazepan-6-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features makes it a versatile intermediate in chemical synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

1,4-diazepan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-5-6-3-7-1-2-8-4-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZUXCRAYKHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630491
Record name (1,4-Diazepan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220364-91-0
Record name (1,4-Diazepan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.26 g (7.3 mmol) of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol are dissolved in 150 ml of methanol and hydrogenated at room temperature and normal pressure in the presence of 0.5 g of 10% palladium on activated charcoal. [1,4]-Diazepan-6-yl-methanol is obtained in the form of a light yellow oil by filtration and concentration of the filtrate.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Diazepan-6-yl)methanol
Reactant of Route 2
(1,4-Diazepan-6-yl)methanol
Reactant of Route 3
(1,4-Diazepan-6-yl)methanol
Reactant of Route 4
(1,4-Diazepan-6-yl)methanol
Reactant of Route 5
(1,4-Diazepan-6-yl)methanol
Reactant of Route 6
(1,4-Diazepan-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.